molecular formula C7HCl4NS B1302297 2,3,5,6-Tetrachlorophenyl isothiocyanate CAS No. 22133-95-5

2,3,5,6-Tetrachlorophenyl isothiocyanate

Cat. No. B1302297
CAS RN: 22133-95-5
M. Wt: 273 g/mol
InChI Key: DWJBOECIDDLGFI-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachlorophenyl isothiocyanate (TCPITC) is a chemical compound with various applications in scientific experiments. It is a member of the isothiocyanate group, which is known for its unique chemical properties and biological activities. The molecular formula of TCPITC is C7HCl4NS .


Synthesis Analysis

Isothiocyanates can be prepared by degradation of dithiocarbamate salts . A related method is tosyl chloride-mediated decomposition of dithiocarbamate salts . Another efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .


Molecular Structure Analysis

The molecular formula of this compound is C7HCl4NS . The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 14 bonds. There are 13 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isocyanate .


Chemical Reactions Analysis

Isothiocyanates are weak electrophiles, susceptible to hydrolysis . In general, nucleophiles attack at carbon .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 272.97 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Safety and Hazards

The safety data sheet of 2,3,5,6-Tetrachlorophenyl isothiocyanate suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

2,3,5,6-Tetrachlorophenyl isothiocyanate plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with amino groups in proteins, leading to the formation of thiourea derivatives. These interactions can alter the activity of enzymes and proteins, making this compound a useful reagent in studying enzyme mechanisms and protein functions. It has been observed to interact with enzymes such as cytochrome P450, affecting their catalytic activity .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways. Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can inhibit enzyme activity by binding to active sites or allosteric sites, leading to conformational changes that reduce enzyme function. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit certain enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can modulate metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, this compound has been shown to inhibit cytochrome P450 enzymes, affecting the metabolism of xenobiotics and endogenous compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, influencing its localization and activity. Studies have shown that this compound can be transported by membrane-bound transporters, facilitating its distribution within cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and modification .

properties

IUPAC Name

1,2,4,5-tetrachloro-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl4NS/c8-3-1-4(9)6(11)7(5(3)10)12-2-13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJBOECIDDLGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)N=C=S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375225
Record name 1,2,4,5-Tetrachloro-3-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22133-95-5
Record name 1,2,4,5-Tetrachloro-3-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22133-95-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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